Dhfr-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

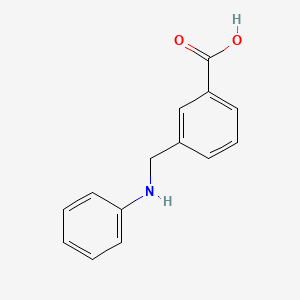

Properties

CAS No. |

331942-46-2 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

3-(anilinomethyl)benzoic acid |

InChI |

InChI=1S/C14H13NO2/c16-14(17)12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15H,10H2,(H,16,17) |

InChI Key |

OYVGWXUICDQOKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Dihydrofolate Reductase (DHFR) Inhibition

Disclaimer: Information regarding a specific compound designated "Dhfr-IN-2" is not available in the public domain. This guide utilizes Methotrexate, a well-characterized and clinically significant DHFR inhibitor, as a representative example to illustrate the chemical properties, biological activity, and experimental evaluation of compounds targeting this enzyme.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway. It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. THF and its derivatives are essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation. Due to its central role in cell growth, DHFR is a well-established therapeutic target for various diseases, including cancer and bacterial infections. Inhibition of DHFR leads to the depletion of intracellular THF pools, thereby arresting DNA synthesis and preventing cell division.

Chemical Properties of a Representative DHFR Inhibitor: Methotrexate

Methotrexate is a folate analog that acts as a competitive inhibitor of DHFR. Its chemical structure and properties are well-documented.

| Property | Value |

| IUPAC Name | (2S)-2-[[4-[[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoyl]amino]pentanedioic acid |

| Molecular Formula | C₂₀H₂₂N₈O₅ |

| Molecular Weight | 454.44 g/mol |

| SMILES String | CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N--INVALID-LINK--C(=O)O |

| Appearance | Yellow to orange-brown crystalline powder |

| Solubility | Practically insoluble in water, alcohol, chloroform, and ether; dissolves in dilute mineral acids and alkali hydroxides. |

Biological Activity and Mechanism of Action

Methotrexate exhibits potent inhibitory activity against DHFR. The affinity of methotrexate for DHFR is approximately 1000-fold higher than that of its natural substrate, dihydrofolate.

| Parameter | Value | Target |

| IC₅₀ | 0.12 ± 0.07 μM[1] | Human DHFR |

The primary mechanism of action involves the competitive inhibition of DHFR, which blocks the synthesis of THF. This interruption of the folate pathway is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide biosynthesis.

Signaling Pathway: Folate Metabolism and DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the mechanism of its inhibition by Methotrexate.

Caption: Folate metabolism pathway illustrating DHFR's role and its inhibition.

Experimental Protocols

The following is a generalized protocol for a DHFR enzyme inhibition assay, a common method for evaluating the potency of inhibitors like Methotrexate.

DHFR Enzymatic Assay (Colorimetric)

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by DHFR.

A. Reagent Preparation:

-

DHFR Assay Buffer: Prepare a 1X working solution from a 10X stock. Warm to room temperature before use.

-

DHFR Substrate (DHF): Prepare a stock solution (e.g., 10 mM) in the assay buffer. This solution is light-sensitive and should be kept on ice and protected from light.

-

NADPH Solution: Reconstitute lyophilized NADPH in assay buffer to create a stock solution (e.g., 20 mM).

-

DHFR Enzyme: Dilute the enzyme stock to a working concentration in cold assay buffer immediately before use.

-

Test Inhibitor (e.g., Methotrexate): Prepare a stock solution in an appropriate solvent and create a serial dilution series to determine the IC₅₀.

B. Assay Procedure (96-well plate format):

-

Add 2 µL of the test inhibitor at various concentrations (or vehicle for control) to the wells.

-

Add 98 µL of the diluted DHFR enzyme solution to each well containing the test inhibitor, as well as to the 'Enzyme Control' and 'Inhibitor Control' wells. Mix gently.

-

Add 100 µL of assay buffer to 'Background Control' wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Prepare the reaction mixture by diluting the DHFR substrate and NADPH stock solutions in the assay buffer.

-

Initiate the reaction by adding 100 µL of the reaction mixture to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, recording data every 15-30 seconds for 10-20 minutes.

C. Data Analysis:

-

Calculate the rate of reaction (decrease in absorbance over time) for each well.

-

Subtract the background rate from all other readings.

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for screening and characterizing DHFR inhibitors.

Caption: General workflow for screening and identifying DHFR inhibitors.

Conclusion

The inhibition of dihydrofolate reductase remains a cornerstone of various therapeutic strategies. Understanding the chemical properties, biological activity, and methods for evaluating inhibitors is critical for the discovery and development of new drugs targeting this enzyme. While information on "this compound" is not available, the principles and protocols detailed in this guide using Methotrexate as an exemplar provide a robust framework for researchers, scientists, and drug development professionals working in this field.

References

An In-Depth Technical Guide to the Synthesis and Purification of Dihydrofolate Reductase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental for cell proliferation and growth.[1][2] Consequently, DHFR has emerged as a significant therapeutic target for the development of anticancer, antibacterial, and antiprotozoal agents.[1][3] This guide provides a comprehensive overview of the synthesis and purification methodologies for potent DHFR inhibitors, exemplified by a thieno[2,3-d]pyrimidine-based compound.

The Role of DHFR in Cellular Metabolism

The folate pathway is central to cellular replication. Dihydrofolate reductase is a key enzyme in this pathway, responsible for regenerating tetrahydrofolate from dihydrofolate. Tetrahydrofolate and its derivatives are vital one-carbon donors in the synthesis of DNA precursors. Inhibition of DHFR disrupts this pathway, leading to a depletion of the nucleotide pool and subsequent cell death.[1][4]

Caption: Role of DHFR in the folate metabolic pathway and its inhibition.

Synthesis of a Thieno[2,3-d]pyrimidine-based DHFR Inhibitor

The following section details the synthetic protocol for a potent dual inhibitor of human thymidylate synthase (TS) and DHFR, specifically N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid.[5]

Experimental Protocol: Synthesis

The synthesis involves a multi-step process starting from 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one.

-

Bromination of the Thienopyrimidine Core: The starting material is first brominated at the 5-position to yield 2-amino-5-bromo-6-methylthieno[2,3-d]pyrimidin-4(3H)-one.[5]

-

Ullmann Coupling: The bromo-substituted intermediate then undergoes an Ullmann reaction with a substituted aryl thiol. This step is crucial for introducing the side chain that contributes to the inhibitor's binding affinity.[5]

-

Coupling with L-glutamic acid: The resulting benzoic acid derivative is coupled with diethyl L-glutamate.[5]

-

Saponification: The final step is the saponification of the diethyl ester to yield the target diacid compound.[5]

Caption: Synthetic workflow for a thieno[2,3-d]pyrimidine-based DHFR inhibitor.

Purification of DHFR Inhibitors

Purification of the synthesized inhibitor is critical to remove unreacted starting materials, byproducts, and other impurities. A common and effective method is affinity chromatography.

Experimental Protocol: Affinity Chromatography Purification

Affinity chromatography leverages the specific binding interaction between the target molecule (in this case, DHFR) and a ligand (the inhibitor) immobilized on a chromatographic matrix.[6][7][8]

-

Column Preparation: A chromatography column is packed with a resin (e.g., Sepharose) to which a known DHFR inhibitor, such as methotrexate, is covalently bound.[7][9]

-

Sample Loading: The crude cell lysate or reaction mixture containing the DHFR enzyme is loaded onto the column.

-

Binding: The DHFR enzyme specifically binds to the immobilized methotrexate, while other proteins and impurities pass through the column and are washed away.[8]

-

Elution: The purified DHFR is then eluted from the column by changing the buffer conditions, for example, by increasing the salt concentration or changing the pH, or by adding a competitive inhibitor.

Caption: Workflow for the purification of DHFR using affinity chromatography.

Quantitative Data Summary

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | Human TS IC50 (nM) | Human DHFR IC50 (nM) |

| N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid | 40 | 20 |

| Pemetrexed | 1.3 | 7200 |

| Methotrexate | >10000 | 20 |

Data sourced from Gangjee et al.[5]

Conclusion

The methodologies outlined in this guide provide a foundational understanding of the synthesis and purification of potent DHFR inhibitors. The thieno[2,3-d]pyrimidine scaffold serves as a versatile platform for the design of dual inhibitors targeting both DHFR and TS. The detailed protocols and workflows presented herein are intended to aid researchers in the development of novel antifolate agents for various therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and properties of dihydrofolate reductase from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Affinity chromatography of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

A Technical Guide to the Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Dhfr-IN-2" is not available in the public domain. This guide provides a comprehensive overview of the general mechanism of action of Dihydrofolate Reductase (DHFR) inhibitors, using well-characterized examples to illustrate key principles.

Introduction to Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1][2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[3][4] THF and its derivatives are essential for a variety of biosynthetic reactions, including the synthesis of purines, thymidylate, and several amino acids such as methionine and glycine.[5] By providing the necessary one-carbon units for these processes, DHFR plays a pivotal role in DNA synthesis, repair, and cellular proliferation.[1][4] Consequently, DHFR has become an important therapeutic target for various diseases, including cancer and microbial infections.[1][4]

DHFR inhibitors are a class of drugs that block the activity of this enzyme, leading to a depletion of THF.[1][5] This disruption of the folate pathway interferes with DNA synthesis and cell growth, particularly in rapidly dividing cells like cancer cells and bacteria.[6][7]

Mechanism of Action of DHFR Inhibitors

DHFR inhibitors typically act as competitive inhibitors, binding to the active site of the enzyme with high affinity and preventing the binding of the natural substrate, DHF.[2] Many of these inhibitors are structural analogs of folic acid.[6] The inhibition of DHFR leads to a cascade of downstream effects:

-

Depletion of Tetrahydrofolate (THF): The primary consequence of DHFR inhibition is the reduced production of THF.

-

Inhibition of Thymidylate Synthesis: THF is a cofactor for thymidylate synthase, an enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[3]

-

Inhibition of Purine Synthesis: THF derivatives are also essential for the de novo synthesis of purines, which are fundamental components of DNA and RNA.

-

Cell Cycle Arrest and Apoptosis: The lack of essential nucleotides for DNA replication leads to cell cycle arrest, primarily at the G1/S boundary, and can ultimately trigger programmed cell death (apoptosis).[8]

The overall signaling pathway is illustrated in the diagram below.

Caption: Signaling pathway of DHFR inhibition.

Quantitative Data on DHFR Inhibitors

The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values can vary significantly depending on the specific inhibitor and the species from which the DHFR enzyme is derived. This species selectivity is a critical factor in the development of antimicrobial drugs. The table below summarizes the inhibitory activity of two well-known DHFR inhibitors, methotrexate and trimethoprim, against DHFR from different sources.

| Inhibitor | Target Organism | DHFR Isoform | IC50 (nM) | Ki (nM) | Reference |

| Methotrexate | Homo sapiens | Human DHFR | ~1 | ~0.003-0.1 | [9] |

| Methotrexate | Escherichia coli | Bacterial DHFR | ~1,000 | - | [10] |

| Trimethoprim | Homo sapiens | Human DHFR | ~30,000 | ~2,600 | [10] |

| Trimethoprim | Escherichia coli | Bacterial DHFR | ~5 | ~0.5-1.5 | [10] |

Note: IC50 and Ki values can vary based on experimental conditions.

Experimental Protocols

The characterization of DHFR inhibitors involves a series of in vitro and cell-based assays. Below are outlines of standard protocols for a DHFR enzyme inhibition assay and a cell proliferation assay.

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

-

Recombinant DHFR enzyme (e.g., human, bacterial)

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

-

Test inhibitor compound (e.g., this compound)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents: Dissolve DHF, NADPH, and the test inhibitor in the assay buffer to the desired stock concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add NADPH and DHF to each well to start the reaction.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.

-

Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 7. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 8. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Dance of Inhibition: A Technical Guide to the Structure-Activity Relationship of 2,4-Diaminopyrimidine Analogs as DHFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2,4-diaminopyrimidine analogs, a prominent class of dihydrofolate reductase (DHFR) inhibitors. Due to the limited public information on a specific compound designated "Dhfr-IN-2," this paper will focus on the well-established and extensively studied 2,4-diaminopyrimidine scaffold, exemplified by the antibacterial drug trimethoprim. We will delve into the quantitative impact of structural modifications on inhibitory activity, provide detailed experimental methodologies, and visualize key biological and experimental processes.

The Critical Role of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a vital enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR an attractive target for antimicrobial and anticancer therapies.

The 2,4-diaminopyrimidine moiety is a key pharmacophore that mimics the binding of the natural substrate, dihydrofolate, to the active site of the DHFR enzyme.

Quantitative Structure-Activity Relationship (SAR) of 2,4-Diaminopyrimidine Analogs

The inhibitory potency of 2,4-diaminopyrimidine analogs against DHFR is highly dependent on the nature and position of substituents on the benzyl ring. The following table summarizes the IC50 values for a series of trimethoprim analogs, highlighting the impact of these modifications.

| Compound ID | R3' Substituent | R4' Substituent | R5' Substituent | IC50 (µM) for E. coli DHFR | Reference |

| Trimethoprim | -OCH3 | -OCH3 | -OCH3 | ~0.005-0.01 | [1][2] |

| Analog 1 | -H | -OCH3 | -H | 0.23 | [3] |

| Analog 2 | -OCH3 | -H | -OCH3 | 0.11 | [3] |

| Analog 3 | -H | -H | -H | 1.0 | [3] |

| Analog 4 | -Cl | -H | -H | 0.15 | [3] |

| Analog 5 | -H | -Cl | -H | 0.17 | [3] |

| Analog 6 | -Br | -H | -H | 0.12 | [3] |

| Analog 7 | -H | -Br | -H | 0.20 | [3] |

| Analog 8 | -NO2 | -H | -H | 0.80 | [3] |

| Analog 9 | -H | -NO2 | -H | 1.20 | [3] |

| Analog 10 | -NH2 | -H | -H | 0.50 | [3] |

| Analog 11 | -H | -NH2 | -H | 0.70 | [3] |

Key SAR Insights:

-

Trimethoxy Substitution: The trimethoxy substitution at the 3', 4', and 5' positions of the benzyl ring, as seen in trimethoprim, is optimal for potent inhibition of bacterial DHFR.

-

Positional Isomers: The positioning of the methoxy groups is critical. Analogs with single or double methoxy substitutions are significantly less potent than trimethoprim.

-

Electron-Withdrawing Groups: Halogen substitutions (Cl, Br) at various positions on the benzyl ring generally maintain good inhibitory activity.

-

Electron-Donating Groups: While methoxy groups are beneficial, other electron-donating groups like amino (-NH2) can have a variable effect depending on their position.

-

Steric Hindrance: The "active" shape of these compounds suggests that substitution at the meta position of the benzyl ring is generally more favorable than at the para position.[3]

Experimental Protocols

Spectrophotometric DHFR Inhibition Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

-

Recombinant DHFR enzyme

-

NADPH solution

-

Dihydrofolate (DHF) solution

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Test compounds (2,4-diaminopyrimidine analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation: Prepare stock solutions of NADPH, DHF, and test compounds. The final concentrations in the assay will typically be in the micromolar range for NADPH and DHF, and variable for the test compounds.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADPH solution

-

Test compound at various concentrations (or solvent control)

-

DHFR enzyme solution

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DHF solution to each well.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of decrease in absorbance (ΔA340/min) for each well.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of DHFR activity, by fitting the data to a suitable dose-response curve.[4][5][6][7]

-

MTT Cell Proliferation Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8]

Materials:

-

Cell line of interest (e.g., a bacterial strain or a cancer cell line)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Test compounds (2,4-diaminopyrimidine analogs)

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value for cell proliferation.[9][10]

-

Visualizing the Molecular Landscape

DHFR Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolism pathway, which is essential for nucleotide synthesis.

Caption: The folate metabolism pathway and the inhibitory action of 2,4-diaminopyrimidine analogs on DHFR.

Experimental Workflow for DHFR Inhibitor Evaluation

This diagram outlines a typical workflow for the screening and characterization of novel DHFR inhibitors.

Caption: A generalized experimental workflow for the discovery and development of novel DHFR inhibitors.

Conclusion

The 2,4-diaminopyrimidine scaffold remains a cornerstone in the design of potent and selective DHFR inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns on the benzyl ring in modulating inhibitory activity. The provided experimental protocols offer a robust framework for the in vitro evaluation of novel analogs. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to develop next-generation therapeutics with improved efficacy and reduced potential for resistance.

References

- 1. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. assaygenie.com [assaygenie.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols: In Vitro Inhibition of Dihydrofolate Reductase (DHFR) by Dhfr-IN-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are essential for the synthesis of purines, thymidylate, and several amino acids, which are vital for DNA synthesis and cell proliferation.[2][3] Consequently, DHFR has emerged as a significant therapeutic target for various diseases, including cancer and infectious diseases.[2][4][5] Molecules that inhibit DHFR, known as antifolates, can disrupt these essential metabolic processes, leading to cell death.[2][6] This document provides a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory activity of a compound, here exemplified by "Dhfr-IN-2," on DHFR.

The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.[1][6] The presence of an inhibitor, such as this compound, will slow down this reaction, leading to a reduced rate of NADPH consumption.

DHFR Signaling Pathway and Inhibition

The DHFR enzyme is a key component of the folate synthesis pathway, which is essential for nucleotide biosynthesis. Inhibition of this pathway disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.

Caption: DHFR signaling pathway and point of inhibition.

Quantitative Data Summary

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the DHFR enzyme by 50%. The IC50 is determined by performing the enzymatic assay with a range of this compound concentrations and fitting the resulting data to a dose-response curve.

Table 1: Illustrative Inhibitory Activity of this compound against DHFR

| Compound | Target | Assay Type | IC50 (nM) | Hill Slope |

| This compound | DHFR | Enzymatic | 50.0 | 1.2 |

| Methotrexate (Control) | DHFR | Enzymatic | 5.0 | 1.0 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a compound named "this compound". Methotrexate is a well-known DHFR inhibitor and is often used as a positive control.[6]

Experimental Protocol: In Vitro DHFR Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.[1]

Materials and Reagents

-

Human recombinant DHFR enzyme

-

Dihydrofolate (DHF), DHFR substrate[1]

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

This compound (test inhibitor)

-

Methotrexate (positive control inhibitor)[6]

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

DMSO (for dissolving compounds)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm[1]

Reagent Preparation

-

DHFR Assay Buffer: Prepare the buffer and warm to room temperature before use.[1]

-

NADPH Stock Solution (20 mM): Reconstitute lyophilized NADPH with DHFR Assay Buffer. Aliquot and store at -20°C.[1]

-

DHF Stock Solution (10 mM): Dissolve DHF in DHFR Assay Buffer. Due to its limited stability, prepare this solution fresh on the day of the experiment.

-

DHFR Enzyme Working Solution: Dilute the DHFR enzyme stock to the desired concentration in cold DHFR Assay Buffer. Keep on ice during use.[1][6] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-20 minutes.

-

This compound and Methotrexate Stock Solutions (10 mM): Dissolve the compounds in 100% DMSO.

-

Serial Dilutions of Inhibitors: Prepare a series of dilutions of this compound and methotrexate in DHFR Assay Buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

Assay Procedure

The following procedure outlines the steps for setting up the assay in a 96-well plate.

Caption: Experimental workflow for the DHFR inhibition assay.

-

Plate Setup:

-

Blank wells: 100 µL DHFR Assay Buffer.

-

Enzyme Control (No Inhibitor) wells: Add diluted inhibitor solvent (e.g., 1% DMSO in assay buffer).

-

Inhibitor wells: Add serial dilutions of this compound.

-

Positive Control wells: Add serial dilutions of methotrexate.

-

-

Add Enzyme and NADPH: To all wells except the blank, add the DHFR enzyme working solution and the NADPH solution. The typical final volume per well before adding the substrate is around 180 µL.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]

-

Initiate Reaction: Add the DHF solution to all wells to start the enzymatic reaction. The final assay volume is typically 200 µL.[6]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes at room temperature.[3]

Data Analysis

-

Calculate Reaction Rates: Determine the rate of NADPH consumption (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate Percent Inhibition:

-

Percent Inhibition = [1 - (Vinhibitor - Vblank) / (Venzyme control - Vblank)] * 100

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

Troubleshooting

-

High background absorbance: Ensure the DHF and NADPH solutions are fresh and have been protected from light.[1][6]

-

Non-linear reaction rate: The enzyme concentration may be too high or the substrate concentration too low. Optimize these parameters.

-

Precipitation of compounds: Ensure the final DMSO concentration is low and the compounds are fully dissolved.

-

Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents in the wells.

By following this detailed protocol, researchers can effectively evaluate the inhibitory potential of compounds like this compound against the DHFR enzyme, providing valuable data for drug discovery and development efforts.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

Application Notes and Protocols for Determining the Efficacy of DHFR Inhibitors in Cell-Based Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to determine the efficacy of Dihydrofolate Reductase (DHFR) inhibitors, using the hypothetical compound Dhfr-IN-2 as an example.

Introduction

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA replication and cell proliferation.[2][4][5] Consequently, DHFR is a well-established therapeutic target for various diseases, including cancer and microbial infections.[3][4][6][7] DHFR inhibitors block the production of THF, leading to a depletion of the precursors necessary for DNA synthesis and ultimately causing cell cycle arrest and apoptosis.[4][6][8]

This document outlines detailed protocols for assessing the efficacy of a novel DHFR inhibitor, this compound, through cell-based assays. The described methods include both indirect measurement of cell viability and direct quantification of DHFR activity within a cellular context.

Signaling Pathway

The inhibition of DHFR by compounds like this compound directly impacts the folate synthesis pathway, a critical process for cellular proliferation. The diagram below illustrates the central role of DHFR and the consequences of its inhibition.

Caption: DHFR's role in the folate pathway and its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-468, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

DHFR Activity Assay in Cell Lysates

This protocol directly measures the enzymatic activity of DHFR in cells treated with this compound. The assay is based on the NADPH-dependent reduction of DHF to THF, which can be monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[9][10][11]

Materials:

-

Cancer cell line

-

6-well plates

-

This compound stock solution

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

DHFR Assay Buffer (50 mM Tris, 50 mM NaCl, pH 7.4)[12]

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

UV-transparent 96-well plate

-

Spectrophotometer with kinetic reading capabilities

Procedure:

-

Cell Treatment and Lysis:

-

Seed 300,000 cells per well in 6-well plates and allow them to adhere for 24 hours.[12]

-

Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Wash cells with cold PBS and lyse them on ice using cell lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Enzymatic Reaction:

-

In a UV-transparent 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

Cell lysate (normalized for protein concentration)

-

NADPH solution

-

-

Initiate the reaction by adding the DHF solution.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 2.5 minutes at 22°C.[9]

-

Data Analysis: Calculate the rate of NADPH depletion (change in absorbance over time) for each sample. The DHFR activity is proportional to this rate. Compare the activity in treated samples to the vehicle control to determine the percentage of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of a DHFR inhibitor in a cell-based assay.

Caption: General workflow for cell-based DHFR inhibitor screening.

Data Presentation

The following tables present example data for the efficacy of this compound compared to the known DHFR inhibitor, Methotrexate (MTX).

Table 1: Cell Viability (MTT Assay) in MDA-MB-468 Cells

| Compound | IC50 (µM) |

| This compound | 0.5 |

| Methotrexate | 0.1 |

Table 2: DHFR Enzymatic Activity in MDA-MB-468 Cell Lysates

| Compound | IC50 (µM) |

| This compound | 0.2 |

| Methotrexate | 0.05 |

Table 3: Folinic Acid Rescue Experiment

To confirm that the cytotoxic effect of this compound is due to DHFR inhibition, a rescue experiment can be performed using folinic acid, which can be converted to THF without the need for DHFR.[8][12]

| Treatment | Cell Viability (%) |

| Vehicle Control | 100 |

| This compound (0.5 µM) | 52 |

| This compound (0.5 µM) + Folinic Acid (100 µM) | 95 |

| Methotrexate (0.1 µM) | 48 |

| Methotrexate (0.1 µM) + Folinic Acid (100 µM) | 92 |

Conclusion

The protocols and workflows described in these application notes provide a robust framework for evaluating the efficacy of DHFR inhibitors in a cell-based context. By combining indirect measures of cell health with direct enzymatic assays, researchers can gain a comprehensive understanding of the potency and mechanism of action of novel compounds like this compound. The provided example data tables serve as a template for presenting results in a clear and concise manner, facilitating comparison between different inhibitors.

References

- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 12. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dihydrofolate Reductase (DHFR) inhibitors in cell culture experiments. While specific data for a compound designated "Dhfr-IN-2" is not publicly available, the following guidelines offer a comprehensive framework for determining the solubility, stability, and appropriate handling of novel DHFR inhibitors for in vitro studies.

Introduction to DHFR Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1][2][3] Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth.[1][4] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making it a key target for anticancer and antimicrobial therapies.[4][5][6][7]

Solubility and Stability of DHFR Inhibitors

The successful application of any compound in cell culture hinges on its solubility and stability in the experimental medium. Poor solubility can lead to inaccurate dosing and precipitation, while instability can result in loss of activity over the course of an experiment.

Solubility Determination

The solubility of a novel DHFR inhibitor should be determined in commonly used solvents like Dimethyl Sulfoxide (DMSO) and in the final cell culture medium.

Table 1: Solubility of DHFR Inhibitors

| Solvent | General Solubility Profile | Recommended Stock Concentration | Final Concentration in Media |

| DMSO | Many small molecule inhibitors are readily soluble in DMSO. | 10-100 mM (prepare fresh or store in small aliquots at -20°C or -80°C) | Typically ≤ 0.5% (v/v) to avoid solvent toxicity.[8] |

| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Solubility is often limited and should be empirically determined. | N/A | Should be below the determined solubility limit to prevent precipitation. |

| Aqueous Buffers (e.g., PBS) | Solubility can vary significantly based on the compound's chemical properties. | Dependent on experimental needs and solubility limits. | As required for specific assays. |

Protocol 1: Determining Solubility in Cell Culture Medium

This protocol outlines a method to determine the practical solubility of a DHFR inhibitor in your specific cell culture medium.

Materials:

-

DHFR inhibitor

-

DMSO (cell culture grade)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a high-concentration stock solution of the DHFR inhibitor in DMSO (e.g., 100 mM).

-

Create a serial dilution of the inhibitor in cell culture medium, starting from a concentration expected to be above the solubility limit (e.g., 100 µM).

-

Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your planned experiments (e.g., 24, 48, 72 hours).

-

After incubation, visually inspect each dilution for any signs of precipitation.

-

To quantify, centrifuge the tubes to pellet any precipitate.

-

Carefully collect the supernatant and measure the absorbance at a wavelength specific to the compound. If the compound lacks a chromophore, HPLC-UV or a similar quantitative method can be used.

-

The highest concentration that remains clear and shows a linear relationship between concentration and absorbance is considered the practical solubility limit.

Stability Assessment

The stability of the DHFR inhibitor in cell culture medium is critical for long-term experiments.

Table 2: Stability of DHFR Inhibitors

| Condition | General Stability Profile | Recommendations |

| Stock Solution in DMSO | Generally stable when stored at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. | Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |

| In Cell Culture Medium at 37°C | Stability can vary. Degradation can occur over time due to components in the medium or interaction with cellular components. | Assess stability over the time course of your experiment (e.g., 24, 48, 72 hours). |

Protocol 2: Assessing Stability in Cell Culture Medium

This protocol provides a method to evaluate the stability of a DHFR inhibitor in cell culture medium over time.

Materials:

-

DHFR inhibitor stock solution (in DMSO)

-

Cell culture medium

-

Sterile microcentrifuge tubes or a 96-well plate

-

Incubator (37°C, 5% CO2)

-

Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a solution of the DHFR inhibitor in cell culture medium at the desired final concentration.

-

Aliquot the solution into multiple tubes or wells.

-

Incubate the samples at 37°C and 5% CO2.

-

At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.

-

Analyze the concentration of the intact inhibitor in each sample using a suitable analytical method like HPLC-UV or LC-MS.

-

Plot the concentration of the inhibitor versus time to determine its degradation rate and half-life in the cell culture medium.

Cell-Based Assays

Once solubility and stability are established, the biological activity of the DHFR inhibitor can be assessed in cell culture.

Cell Permeability

For an intracellular target like DHFR, the compound must be able to cross the cell membrane. The Caco-2 cell permeability assay is a common in vitro model for predicting human intestinal absorption of drugs.[9][10]

Protocol 3: Caco-2 Permeability Assay

This protocol provides a general overview of the Caco-2 permeability assay.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Caco-2 cell culture medium

-

DHFR inhibitor

-

Analytical instrument (e.g., LC-MS/MS)

Procedure:

-

Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

On the day of the experiment, wash the cell monolayer with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the DHFR inhibitor solution to the apical (A) or basolateral (B) side (donor compartment).

-

At specific time points, collect samples from the receiver compartment (the side opposite the donor).

-

Analyze the concentration of the inhibitor in the collected samples using LC-MS/MS or another sensitive analytical method.

-

Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Cytotoxicity and Cell Growth Inhibition

The effect of the DHFR inhibitor on cell viability and proliferation is a key measure of its potency.

Protocol 4: MTT/XTT Assay for Cell Viability

This protocol describes a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Target cell line (e.g., a cancer cell line)

-

Cell culture medium

-

DHFR inhibitor

-

MTT or XTT reagent

-

Solubilization solution (for MTT)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the DHFR inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a desired period (e.g., 24, 48, 72 hours).

-

Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). Down-regulation of DHFR has been shown to have an inhibitory effect on cell proliferation.[11]

Mechanism of Action: Signaling Pathway

DHFR inhibition primarily affects pathways dependent on folate metabolism, leading to a reduction in the synthesis of nucleotides and amino acids, which in turn inhibits DNA replication and cell division.[2][4][5] This can induce cell cycle arrest, typically at the G1/S transition.[11]

Caption: DHFR Inhibition Signaling Pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for characterizing a novel DHFR inhibitor for cell culture applications.

Caption: Experimental Workflow for DHFR Inhibitor Characterization.

Conclusion

The protocols and application notes provided offer a robust framework for the initial characterization of novel DHFR inhibitors for cell culture-based research. By systematically evaluating the solubility, stability, permeability, and cytotoxic effects, researchers can ensure the generation of reliable and reproducible data in their drug discovery and development efforts.

References

- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. uniprot.org [uniprot.org]

- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Dihydrofolate Reductase (DHFR) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2] THF and its derivatives are crucial cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular proliferation.[3][4][5] The critical role of DHFR in cell growth has made it an attractive therapeutic target for various diseases, including cancer and infectious diseases caused by bacteria and protozoa.[1][4][6]

Inhibitors of DHFR, such as methotrexate and trimethoprim, are established clinical agents.[1][7] The discovery of novel DHFR inhibitors with improved selectivity, potency, and resistance profiles is an ongoing effort in drug development. High-throughput screening (HTS) provides a robust platform for rapidly evaluating large chemical libraries, such as derivatives of a lead compound like Dhfr-IN-2, to identify promising new inhibitory scaffolds.[8][9][10]

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of novel DHFR inhibitor candidates. The workflow encompasses a primary biochemical screen to identify direct enzyme inhibitors, followed by a cell-based secondary assay to evaluate whole-cell activity and cytotoxicity.

Signaling Pathway: Folate Metabolism

The DHFR enzyme is a central node in the folate synthesis pathway. It facilitates the conversion of DHF to THF, an essential one-carbon donor, while oxidizing the cofactor NADPH to NADP+. Inhibition of DHFR depletes the cellular pool of THF, which in turn halts the production of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) by thymidylate synthase. This disruption of DNA synthesis leads to cell cycle arrest and apoptosis.[3][4]

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel DHFR inhibitors follows a multi-stage process. It begins with a primary screen of a large compound library using a sensitive and robust biochemical assay. Hits identified in the primary screen are then subjected to a series of validation and secondary assays to confirm their activity, determine potency (IC50), and assess their effects in a cellular context. This funneling approach efficiently filters a large number of initial compounds down to a small set of validated leads for further development.

Experimental Protocols

Protocol 1: Biochemical DHFR Activity Assay (Colorimetric HTS)

This protocol is adapted for a 96- or 384-well format to screen for inhibitors of purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[1][11][12][13] Potential inhibitors will prevent this decrease in absorbance.[14]

Materials:

-

Purified recombinant human DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, 150 mM KCl, 8.9 mM β-mercaptoethanol)[15]

-

Dihydrofolic acid (DHF), substrate

-

NADPH, cofactor

-

Methotrexate (MTX), positive control inhibitor[14]

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96- or 384-well clear, flat-bottom microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation:

-

Prepare 1X DHFR Assay Buffer by diluting a 10X stock with ultrapure water.[1] Keep on ice.

-

Prepare a stock solution of DHF. Due to light sensitivity, protect the solution from light.[14] Prepare fresh on the day of the experiment.[14]

-

Prepare a stock solution of NADPH.[13]

-

Dilute the DHFR enzyme in ice-cold 1X Assay Buffer to the desired working concentration.

-

Prepare serial dilutions of MTX (positive control) and test compounds in 1X Assay Buffer. Ensure the final DMSO concentration does not exceed 1% to avoid affecting enzyme activity.[16]

-

-

Assay Plate Setup (per well):

-

Test Wells: Add 2 µL of test compound dilution.

-

Positive Control Wells: Add 2 µL of MTX dilution.

-

Enzyme Control (No Inhibition) Wells: Add 2 µL of 1X Assay Buffer containing DMSO.

-

Background Control Wells: Add 100 µL of 1X Assay Buffer (no enzyme).

-

To all wells except the background control, add 98 µL of the diluted DHFR enzyme solution to bring the volume to 100 µL.[14]

-

Incubate the plate at room temperature for 10-15 minutes to allow compounds to bind to the enzyme.[14]

-

-

Reaction Initiation and Measurement:

-

Prepare the reaction mix containing NADPH and DHF in 1X Assay Buffer. For a final volume of 200 µL, this would be a 100 µL addition. A typical final concentration is ~200 µM NADPH and ~10 µM DHF.[15]

-

Add 100 µL of the reaction mix to all wells to start the reaction.

-

Immediately place the plate in a spectrophotometer pre-set to 25°C.

-

Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[1][14]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

-

For dose-response experiments, plot percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This secondary assay evaluates the ability of hit compounds to inhibit the proliferation of cancer cells, providing insight into cell permeability and whole-cell efficacy.[17] The MTT assay measures the metabolic activity of viable cells.[17]

Materials:

-

Human cancer cell line (e.g., A375 melanoma, MDA-MB-231 breast cancer)[16][17]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Hit compounds from primary screen, dissolved in DMSO

-

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.[16]

-

-

Compound Treatment:

-

Prepare serial dilutions of the hit compounds and controls (e.g., MTX) in complete medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[17]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Abs_treated / Abs_vehicle_control) * 100

-

Plot the percent viability against the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (cytotoxic concentration 50%) value.

-

Data Presentation

Quantitative data from screening and dose-response experiments should be organized into clear, structured tables for comparison.

Table 1: Primary HTS Results for a Hypothetical this compound Derivative Library

| Compound ID | Concentration (µM) | % DHFR Inhibition | Hit (Yes/No) |

| This compound-001 | 10 | 85.2 | Yes |

| This compound-002 | 10 | 12.5 | No |

| This compound-003 | 10 | 91.7 | Yes |

| ... | 10 | ... | ... |

| MTX (Control) | 0.1 | 98.5 | Yes |

Hit threshold defined as >50% inhibition.

Table 2: Summary of Potency and Cytotoxicity for Validated Hits

| Compound ID | DHFR IC50 (nM)[15] | Cell Line GI50 (µM) | Selectivity Index (SI) |

| This compound-001 | 35.6 | 1.2 | 33.7 |

| This compound-003 | 22.4 | 0.8 | 35.7 |

| MTX (Control) | 5.2 | 0.05 | 9.6 |

Selectivity Index (SI) can be calculated as GI50 / (IC50 converted to µM) to assess on-target vs. cellular effect.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 12. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]

- 13. assaygenie.com [assaygenie.com]

- 14. assaygenie.com [assaygenie.com]

- 15. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Active Compounds against Melanoma Growth by Virtual Screening for Non-Classical Human DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Apoptosis Induction by Dhfr-IN-2 in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism and protocols for studying the pro-apoptotic effects of Dhfr-IN-2, a potent inhibitor of Dihydrofolate Reductase (DHFR), in tumor cells.

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[1][3] Inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting DNA synthesis and ultimately triggering cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1][3][4] this compound is a novel small molecule inhibitor designed to target DHFR with high specificity and efficacy, making it a promising candidate for cancer therapy.

Mechanism of Action

This compound competitively binds to the active site of the DHFR enzyme, preventing the conversion of DHF to THF.[3] This blockade of the folate pathway has downstream consequences that culminate in programmed cell death. The depletion of THF inhibits the synthesis of thymidylate, a necessary component of DNA, leading to an imbalance in the nucleotide pool and the accumulation of DNA strand breaks.[3][5] This DNA damage can activate cell cycle checkpoints and, in many cancer cell lines, initiates the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various tumor cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| HeLa | Cervical Cancer | 1.2 ± 0.2 |

| A549 | Lung Cancer | 2.5 ± 0.4 |

| HL-60 | Promyelocytic Leukemia | 0.8 ± 0.1 |

| HCT116 | Colon Cancer | 1.8 ± 0.3 |

IC50 values were determined using a standard MTT assay.

Table 2: Induction of Apoptosis by this compound in HL-60 Cells

| This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) after 48h |

| 0 (Control) | 5.2 ± 1.1% |

| 0.5 | 25.8 ± 3.5% |

| 1.0 | 55.4 ± 4.2% |

| 2.0 | 85.1 ± 5.9% |

Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Signaling Pathway

The induction of apoptosis by this compound primarily follows the intrinsic or mitochondrial pathway, triggered by cellular stress due to the inhibition of DNA synthesis.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

A typical workflow for evaluating the apoptotic effects of this compound is outlined below.

Caption: Standard experimental workflow for assessing this compound.

Experimental Protocols

Detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

-

Tumor cell lines

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Quantification by Annexin V/PI Staining

This protocol is for quantifying the percentage of apoptotic cells.[6][7]

Materials:

-

Tumor cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the viability assay.

-

Harvest the cells (including floating cells in the medium) by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-FITC negative / PI negative: Live cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

-

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.[8]

Materials:

-

Tumor cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound and harvest.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 6. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Maximize your apoptosis analysis | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing Dhfr-IN-2 and Related Compounds in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism of Dihydrofolate Reductase (DHFR) inhibition and detailed protocols for evaluating the combination of DHFR inhibitors, such as Dhfr-IN-2 and its analogs, with other chemotherapeutic agents.

Introduction to DHFR Inhibition in Chemotherapy

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[2][3] Rapidly dividing cells, such as cancer cells, have a high demand for these building blocks for DNA replication and proliferation.[1][4] Inhibition of DHFR depletes the cellular pool of THF, leading to the disruption of DNA synthesis and ultimately, "thymineless death," making it a key target for cancer chemotherapy.[2][3]

Overview of this compound and Related Compounds

Recent research has led to the development of several novel inhibitors targeting DHFR, some with dual-targeting capabilities.

-

This compound: This compound (also referred to as compound 4e) has been identified as a potent and uncompetitive inhibitor of DHFR from Mycobacterium tuberculosis (MtDHFR), with a half-maximal inhibitory concentration (IC50) of 7 μM.[5][6][7][8] Its primary area of research is focused on tuberculosis.[5][6][7] Currently, there is no publicly available data on the use of this compound in combination with cancer chemotherapeutics.

-

EGFR/DHFR-IN-2: This is a dual inhibitor targeting both human DHFR and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with IC50 values of 0.192 μM and 0.109 μM, respectively.[9][10][11] This compound has been shown to halt the cell cycle at the G1/S phase and induce apoptosis, making it a candidate for cancer research.[9][10][11]

-

VEGFR-2/DHFR-IN-2: This compound is a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and DHFR, with IC50 values of 0.623 μM and 9.085 μM, respectively.[12][13] It has demonstrated cytotoxic activities against various cancer cell lines.[12][13]

-

EGFR/HER2/DHFR-IN-2: This molecule inhibits EGFR, HER2, and DHFR with IC50 values of 0.248 µM, 0.156 µM, and 0.138 µM, respectively. It has shown anti-cancer activity across a range of cancer cell lines.

The strategy of combining a DHFR inhibitor with other chemotherapeutic agents is based on the principle of synergistic or additive effects, where the combined treatment is more effective than the individual drugs alone.

Quantitative Data Summary

The following table summarizes the available inhibitory concentration data for this compound and related dual-target inhibitors.

| Compound | Target(s) | IC50 (μM) | Cell Line(s) | Reference(s) |

| This compound | MtDHFR | 7 | N/A (Enzymatic Assay) | [5][6][7][8] |

| EGFR/DHFR-IN-2 | h-DHFR | 0.192 | N/A (Enzymatic Assay) | [9][10][11] |

| EGFRTK | 0.109 | N/A (Enzymatic Assay) | [9][10][11] | |

| HepG-2 | 6.89 | Human Liver Cancer | [11] | |

| Caco-2 | 5.68 | Human Colon Cancer | [11] | |

| VEGFR-2/DHFR-IN-2 | VEGFR-2 | 0.623 | N/A (Enzymatic Assay) | [13] |

| DHFR | 9.085 | N/A (Enzymatic Assay) | [13] | |

| C26 | 3.59 | Murine Colon Carcinoma | [13] | |

| HepG2 | 8.38 | Human Liver Cancer | [13] | |

| MCF7 | 6.75 | Human Breast Cancer | [13] | |

| EGFR/HER2/DHFR-IN-2 | EGFR | 0.248 | N/A (Enzymatic Assay) | |

| HER2 | 0.156 | N/A (Enzymatic Assay) | ||

| DHFR | 0.138 | N/A (Enzymatic Assay) | ||

| Hep G2 | 9.14 | Human Liver Cancer | ||

| HeLa | 7.33 | Human Cervical Cancer | ||

| HEp-2 | 14.18 | Human Laryngeal Cancer | ||